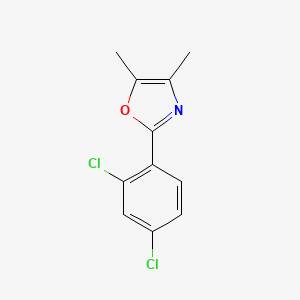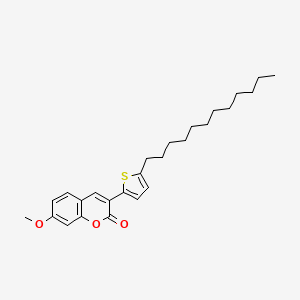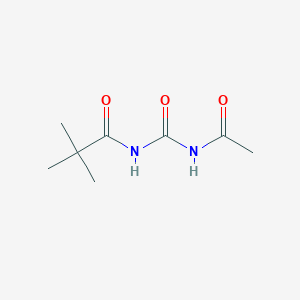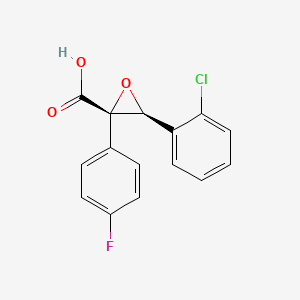
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids isoleucine, alanine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can be achieved through peptide coupling reactions. One common method involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of amino groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this tetrapeptide may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide.
化学反应分析
Types of Reactions
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide. Substitution reactions can result in alkylated or acylated derivatives.
科学研究应用
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or antimicrobial activity.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
作用机制
The mechanism of action of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .
相似化合物的比较
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar amino acid composition but different sequence.
L-Alanyl-L-leucyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.
L-Seryl-L-isoleucyl-L-alanyl-L-seryl-L-isoleucine: A pentapeptide with additional serine residues.
Uniqueness
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which may confer distinct biological activities and properties compared to other similar peptides. Its specific arrangement of amino acids can influence its interaction with molecular targets and its overall stability and solubility.
属性
CAS 编号 |
918661-77-5 |
|---|---|
分子式 |
C21H40N4O5 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1 |
InChI 键 |
OHKYXQYJKTYSHQ-WOYTXXSLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)

![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)

![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
